molecular formula C16H15N3OS2 B2722427 2-benzyl-N-(3-cyanothiolan-3-yl)-1,3-thiazole-5-carboxamide CAS No. 1427736-08-0

2-benzyl-N-(3-cyanothiolan-3-yl)-1,3-thiazole-5-carboxamide

Cat. No. B2722427
CAS RN: 1427736-08-0
M. Wt: 329.44
InChI Key: YNHHZFOESKSCPI-UHFFFAOYSA-N
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Description

2-benzyl-N-(3-cyanothiolan-3-yl)-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazole derivative and has been synthesized using various methods.

Scientific Research Applications

2-benzyl-N-(3-cyanothiolan-3-yl)-1,3-thiazole-5-carboxamide has been studied for its potential applications in various fields. In the field of medicine, this compound has been found to exhibit anticancer activity against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-benzyl-N-(3-cyanothiolan-3-yl)-1,3-thiazole-5-carboxamide is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to exhibit antioxidant activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-benzyl-N-(3-cyanothiolan-3-yl)-1,3-thiazole-5-carboxamide in lab experiments is its potential use as an anticancer and anti-inflammatory agent. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to study in aqueous environments.

Future Directions

There are several future directions for the study of 2-benzyl-N-(3-cyanothiolan-3-yl)-1,3-thiazole-5-carboxamide. One of the future directions is to further investigate the mechanism of action of this compound in cancer cells and inflammatory processes. Another future direction is to study the potential use of this compound in combination with other anticancer or anti-inflammatory agents. Additionally, further research is needed to explore the potential use of this compound in other fields such as agriculture and environmental science.
Conclusion:
This compound is a thiazole derivative that has shown potential applications in various fields. This compound has been synthesized using different methods and has been studied for its anticancer and anti-inflammatory activity. The mechanism of action of this compound is not fully understood, but it has been proposed to induce apoptosis in cancer cells and exhibit anti-inflammatory activity. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesis Methods

The synthesis of 2-benzyl-N-(3-cyanothiolan-3-yl)-1,3-thiazole-5-carboxamide has been reported using different methods. One of the most common methods involves the reaction of 2-aminothiazole with benzyl bromide in the presence of potassium carbonate. The resulting compound is then reacted with 3-chloro-1-propanethiol and cyanamide to obtain the final product.

properties

IUPAC Name

2-benzyl-N-(3-cyanothiolan-3-yl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c17-10-16(6-7-21-11-16)19-15(20)13-9-18-14(22-13)8-12-4-2-1-3-5-12/h1-5,9H,6-8,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHHZFOESKSCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)C2=CN=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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